Sulprostone - 60325-46-4

Sulprostone

Catalog Number: EVT-254248
CAS Number: 60325-46-4
Molecular Formula: C23H31NO7S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulprostone is a synthetic prostaglandin E2 (PGE2) analog classified as a prostanoid. [, , , , , ] It acts as a selective agonist for specific prostaglandin E receptors (EP receptors), predominantly the EP3 subtype. [, , , , , , , , , ] In scientific research, Sulprostone serves as a valuable tool to investigate the physiological and pathological roles of EP receptors, particularly EP3, in various biological systems.

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including inflammation, pain, and fever. It exerts its effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4 [, , , ].

Relevance: PGE2 is the endogenous compound that sulprostone mimics. Sulprostone is a synthetic analog of PGE2, specifically designed to activate EP1 and EP3 receptors with higher selectivity than PGE2 [, , , ]. Understanding the actions of PGE2 provides context for the pharmacological effects of sulprostone.

16,16-Dimethyl Prostaglandin E2

Compound Description: This compound is a synthetic analog of PGE2 with modifications to the omega chain. It exhibits potent relaxant activity in certain vascular smooth muscle, including the rabbit jugular vein [].

Misoprostol

Compound Description: Misoprostol is a synthetic prostaglandin E1 analog with potent uterotonic activity. It is clinically used for various purposes, including the termination of pregnancy and the treatment of postpartum hemorrhage [, , , , ].

Relevance: Misoprostol shares a structural similarity with sulprostone and also interacts with EP receptors, although with different selectivity. In several studies discussed, misoprostol was directly compared to sulprostone for inducing labor or termination of pregnancy. The findings indicate that both compounds effectively induce uterine contractions, but their efficacy, side effect profiles, and patient acceptability may vary depending on the specific clinical context [, , , , ].

11-Deoxy PGE2-1-Alcohol

Compound Description: This compound is a PGE2 analog with modifications to both the cyclopentane ring and the omega chain. It exhibits potent relaxant effects in vascular smooth muscle [].

Relevance: Like sulprostone, 11-deoxy PGE2-1-alcohol acts as an agonist at EP receptors. Its high potency in relaxing the rabbit jugular vein, similar to 16,16-dimethyl PGE2, suggests a preferential activation of the EP2 subtype in this tissue []. The structural differences between these analogs and sulprostone underscore the importance of specific chemical moieties in determining EP receptor selectivity and subsequent pharmacological effects.

11-Deoxy PGE1

Compound Description: A prostaglandin E1 analog, this compound demonstrates potent relaxant activity in vascular smooth muscle preparations [].

GR 63779X

Compound Description: This synthetic prostaglandin E analog is identified as a potential EP3 receptor agonist [].

Butaprost

Compound Description: Butaprost is a synthetic prostaglandin E2 analog recognized for its selectivity towards the EP2 receptor subtype [].

Relevance: In contrast to sulprostone's primary action on EP1 and EP3 receptors, butaprost displays selectivity for EP2, leading to distinct pharmacological effects. Notably, butaprost shows weak relaxant activity in the rabbit jugular vein compared to other PGE2 analogs, suggesting a limited role of EP2 in this specific vascular response [].

Oxoprostol

Relevance: Like sulprostone, oxoprostol is a prostaglandin analog but demonstrates a weaker ability to relax the rabbit jugular vein, suggesting a less pronounced effect on the EP2 receptor subtype compared to sulprostone [].

Iloprost

Compound Description: Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It acts primarily through the prostacyclin receptor (IP) [].

Relevance: While not a direct structural analog of sulprostone, iloprost is included due to its shared prostaglandin backbone and its contrasting effect on heart rate in pithed rats. Unlike sulprostone, iloprost does not significantly affect heart rate, indicating that its primary mechanism of action does not involve EP3 receptors, unlike sulprostone [].

AE1-329

Compound Description: AE1-329 is a selective agonist for the EP4 receptor subtype [].

Relevance: Unlike sulprostone, which primarily activates EP1/EP3, AE1-329 specifically targets EP4. Research demonstrates that both AE1-329 and sulprostone can stimulate duodenal bicarbonate secretion, highlighting the distinct roles of different EP receptor subtypes in regulating physiological processes []. This finding underscores the importance of understanding the specific receptor targets of prostaglandin analogs when considering their therapeutic applications.

AE3-208

Compound Description: AE3-208 acts as a selective antagonist of the EP4 receptor subtype [].

Synthesis Analysis

The synthesis of sulprostone involves several key steps starting from a cyclopentane derivative. The process includes:

  1. Formation of the Cyclopentane Ring: This initial step employs specific reagents and catalysts to create the cyclopentane structure.
  2. Introduction of Functional Groups: Hydroxyl and phenoxy groups are introduced through oxidation and substitution reactions.
  3. Final Assembly: The last steps involve coupling the cyclopentane derivative with other molecular fragments to yield sulprostone.

Industrial production emphasizes optimizing these synthetic routes to enhance yield and purity by controlling reaction conditions such as temperature, pressure, and pH .

Molecular Structure Analysis

Sulprostone's molecular structure features a complex arrangement that allows it to mimic natural prostaglandins effectively. The compound exhibits a unique three-dimensional configuration that facilitates its binding to specific receptors in biological systems. Notably, it binds with high affinity to the prostaglandin EP3 receptor compared to other receptors such as EP1, EP2, and EP4 .

Structural Data:

  • Chemical Formula: C23H31NO7SC_{23}H_{31}NO_{7}S
  • Molar Mass: 465.56 g/mol
  • Receptor Binding: Primarily targets the EP3 receptor.
Chemical Reactions Analysis

Sulprostone undergoes various chemical reactions that modify its structure:

  • Oxidation: Can yield oxidized derivatives.
  • Reduction: Alters functional groups within the molecule.
  • Substitution: Introduces new functional groups through various reagents.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions of these reactions significantly influence the products formed .

Mechanism of Action

Sulprostone's mechanism of action primarily involves its interaction with the prostaglandin EP3 receptor:

  • Target Receptor: Sulprostone binds predominantly to the EP3 receptor, leading to enhanced uterine contractions.
  • Biochemical Pathways: It modulates cyclooxygenase-2 (COX-2) activity, influencing various physiological processes.
  • Pharmacokinetics: Unlike PGE2, sulprostone is relatively resistant to metabolic degradation, allowing for prolonged activity in biological systems .

The activation of the EP3 receptor by sulprostone triggers a cascade of cellular responses that culminate in physiological effects such as increased uterine contractility.

Physical and Chemical Properties Analysis

Sulprostone exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Irritation Potential: Sulprostone can cause skin irritation and serious eye irritation upon contact .

These properties are critical for its handling in both laboratory research and clinical applications.

Applications

Sulprostone has diverse applications across various fields:

  • Medical Use: Extensively employed for inducing labor, managing postpartum hemorrhage, and facilitating medical abortions after fetal death.
  • Research Applications: Utilized as a model compound for studying prostaglandin analogues' chemical properties and biological effects.
  • Pharmaceutical Development: Investigated for potential therapeutic uses beyond obstetrics, including treatments for stomach ulcers due to its receptor interactions .
Molecular Pharmacology of Sulprostone

Receptor Binding Profiles and Selectivity

Sulprostone (chemical name: (Z)-7-[(1R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide) is a synthetic prostaglandin E₂ (PGE₂) analogue with high selectivity for prostanoid receptors. Radioligand binding assays reveal its primary affinity for the EP3 receptor subtype, with significantly lower activity at EP1 and minimal interaction with EP2, EP4, FP, IP, DP, or TP receptors [5] [9]. In mouse receptor expression systems, sulprostone exhibits a Kᵢ value of 0.35 ± 0.11 nM for the EP3-III isoform, compared to Kᵢ values of 107 ± 15 nM for EP1 and >7740 nM for other prostanoid receptors [9]. This selectivity is conserved in human receptors, where sulprostone shows >200-fold selectivity for EP3 over EP2 and EP4 subtypes [7] [9].

Table 1: Sulprostone Binding Affinities Across Prostanoid Receptors

Receptor SubtypeSpeciesKᵢ Value (nM)Selectivity vs. EP3
EP3Mouse0.35 ± 0.11Reference
EP1Mouse107 ± 15306-fold lower
FPMouse198 ± 10566-fold lower
EP4Human>7740>22,000-fold lower
EP2Human>7740>22,000-fold lower

Data compiled from competitive radioligand displacement studies in transfected cell lines [5] [9].

Agonist Activity at Prostanoid EP3 and EP1 Receptors

As an agonist, sulprostone potently activates EP3 receptors, which couple to Gαᵢ-mediated inhibition of adenylate cyclase, reducing intracellular cAMP levels. In functional assays using Chinese hamster ovary (CHO) cells expressing mouse EP3 receptors, sulprostone suppresses forskolin-induced cAMP accumulation with an EC₅₀ of 1–5 nM [5] [9]. Concurrently, it activates Gαq-phospholipase C (PLC) pathways via EP1 receptors, albeit requiring higher concentrations (EC₅₀: 100–500 nM). This dual activity is demonstrated in:

  • Gastrointestinal ICC cells: Sulprostone (100 nM) enhances pacemaker activity via EP3-mediated Ca²⁺ release from endoplasmic reticulum, blocked by PLC inhibitor U73122 [6] [10].
  • Platelet aggregation: At low concentrations (10–100 nM), sulprostone potentiates adhesion through EP3 activation, while EP1 antagonism has no effect [2].
  • Vascular smooth muscle: Contraction of pulmonary arteries occurs primarily through EP1 above 1 μM [3] [9].

Table 2: Functional Agonist Effects of Sulprostone

Tissue/Cell TypePrimary ReceptorKey EffectConcentration Range
Colonic ICCsEP3↑ Pacemaker frequency via Ca²⁺ oscillations10–100 nM
Washed plateletsEP3↑ Adhesion to fibrinogen/collagen10–100 nM
Gastric fundus (mouse)EP1/EP3Contraction (126% of max tension)1–10 μM
Human trabecular meshworkEP1↑ Cell stiffness (contractility)>1 μM

Functional data from isolated tissue assays and cell-based studies [2] [6] [8].

Comparative Efficacy Across Prostaglandin Receptor Subtypes

Sulprostone’s efficacy varies significantly across prostanoid receptors compared to natural ligands and other agonists:

  • EP3 vs. natural PGE₂: Sulprostone is equipotent to PGE₂ at EP3 receptors but exhibits ~50% lower efficacy at EP1 receptors. Its metabolic stability (resistance to 15-hydroxyprostaglandin dehydrogenase) prolongs activity [7] [9].
  • Against other EP3 agonists: Sulprostone outperforms ONO-AE-248 in contracting gastric fundus (126% vs. 85% max tension) due to concurrent EP1 activation [9]. However, M&B28767 shows superior EP3 binding (Kᵢ: 0.3 nM vs. 0.35 nM for sulprostone) [9].
  • Tissue-specific divergence: In human Schlemm’s canal cells, sulprostone (via EP3) increases cell stiffness by 20–30%, whereas EP2/EP4 agonists decrease stiffness [8]. Contrastingly, in endothelial cells, 17-pt-PGE2 (EP1/EP3 agonist) enhances barrier function via unexpected EP4 activation—an effect not observed with sulprostone [3].
  • Ligand-directed signaling: Sulprostone’s bias toward Gαᵢ-cAMP inhibition over β-arrestin recruitment differentiates it from misoprostol, which activates both EP2 (cAMP-elevating) and EP3 receptors [4] [9].

Key pharmacological distinctions:

"Sulprostone’s >300-fold selectivity for EP3 over EP1 underpins its utility in dissecting EP3-specific functions, though its residual EP1 activity necessitates controlled interpretation in whole-tissue models." [5] [9].

Properties

CAS Number

60325-46-4

Product Name

Sulprostone

IUPAC Name

7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide

Molecular Formula

C23H31NO7S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)

InChI Key

UQZVCDCIMBLVNR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Synonyms

16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methylsulfonylamide
16-phenoxytetranor-PGE2 methylsulfonylamide
34.089 Pfizer
5Z,13E-18R,11R,12R,15R- dihydroxy-9-oxo-16-phenoxy-17,18,19,20-tetranor- 5,13-prostadienoic acid methylsulfonylamide
CP-34089
Nalador
SHB 286
sulproston
sulprostone
ZK-57671

Canonical SMILES

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Isomeric SMILES

CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.